molecular formula C13H16N2O3S B3747354 1-acetyl-N-cyclopropyl-5-indolinesulfonamide

1-acetyl-N-cyclopropyl-5-indolinesulfonamide

Cat. No. B3747354
M. Wt: 280.34 g/mol
InChI Key: CBILQNMYGBNAHU-UHFFFAOYSA-N
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Description

1-acetyl-N-cyclopropyl-5-indolinesulfonamide is a compound that belongs to the class of heterocyclic compounds known as indoles . Indoles and their derivatives are crucial in medicinal chemistry due to their physiological action . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The sulfonamide analogs of indole, usually referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .


Synthesis Analysis

The synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines has emerged as a highly useful method for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step . This strategy does not require additional pre-functionalization and de-functionalization steps, which considerably streamlines synthetic routes and substantially reduces waste generation .

Safety and Hazards

The safety data sheet for 1-acetyl-N-cyclopropyl-5-indolinesulfonamide indicates that it is an irritant . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first-aid measures should be taken .

Future Directions

Indole derivatives, including 1-acetyl-N-cyclopropyl-5-indolinesulfonamide, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance . There is still room for improvement in the field of indole synthesis .

properties

IUPAC Name

1-acetyl-N-cyclopropyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-9(16)15-7-6-10-8-12(4-5-13(10)15)19(17,18)14-11-2-3-11/h4-5,8,11,14H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBILQNMYGBNAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-5-[(cyclopropylamino)sulfonyl]indoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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